molecular formula C24H24N2O5S2 B2690582 Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899949-65-6

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B2690582
CAS No.: 899949-65-6
M. Wt: 484.59
InChI Key: ZKZBXDPZCPVDME-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a phenyl group at position 4 and a methyl carboxylate at position 2. A piperazine ring, modified with a 4-acetylphenyl group at its nitrogen terminus, is connected to the thiophene via a sulfonyl (-SO₂-) bridge at position 3. The acetylphenyl group may enhance lipophilicity and modulate electronic interactions with biological targets .

Properties

IUPAC Name

methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-17(27)18-8-10-20(11-9-18)25-12-14-26(15-13-25)33(29,30)23-21(19-6-4-3-5-7-19)16-32-22(23)24(28)31-2/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZBXDPZCPVDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiophene ring.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through electrophilic aromatic substitution reactions, often using acetyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene or piperazine derivatives.

Scientific Research Applications

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound in the study of thiophene derivatives and their reactivity.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring can interact with various enzymes, affecting their function. The acetylphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine moiety, sulfonyl/amide linkages, and thiophene substitutions. Below is a comparative analysis:

Structural Variations in Piperazine Substituents

  • Compound 21 (from ): Features a trifluoromethylphenyl group on the piperazine instead of acetylphenyl.
  • Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (): Contains a 4-methylpiperazine linked via a propanamido group. The methyl group reduces steric hindrance, while the amide linkage may decrease acidity compared to the sulfonyl bridge in the target compound, influencing binding kinetics .

Variations in Linkage Groups

  • Methyl 3-({2-[(4-methylphenyl)thio]acetyl}amino)thiophene-2-carboxylate (): Replaces the sulfonyl-piperazine with a thioacetyl amino group. The thioether linkage lacks the hydrogen-bonding capacity of sulfonyl, likely reducing target affinity but improving membrane permeability .
  • Compound 5 (): Utilizes a pyrazolopyrimidinone scaffold with a butanone-linked piperazine. The ketone group may alter electronic distribution compared to the acetylphenyl group in the target compound, affecting receptor interactions .

Thiophene Substitution Patterns

  • The target compound’s 4-phenyl and 2-carboxylate groups contrast with analogs like Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (), where the carboxylate is at position 3. This positional shift could sterically hinder binding to planar active sites .

Comparative Data Table

Compound Name Key Structural Features Hypothesized Impact
Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate Sulfonyl-linked piperazine with 4-acetylphenyl; thiophene-2-carboxylate Enhanced H-bonding (sulfonyl), moderate lipophilicity (acetylphenyl)
Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone) Trifluoromethylphenyl-piperazine; ketone linkage High metabolic stability (CF₃), reduced solubility
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate 4-methylpiperazine; propanamido linkage; thiophene-3-carboxylate Lower steric hindrance (methyl), reduced acidity (amide)
Methyl 3-({2-[(4-methylphenyl)thio]acetyl}amino)thiophene-2-carboxylate Thioacetyl amino group; no piperazine Improved permeability (thioether), weaker target affinity

Implications of Structural Differences

  • Sulfonyl vs. Amide/Thioether Linkages : The sulfonyl group in the target compound likely enhances binding to polar residues in enzyme active sites, whereas amide or thioether linkages prioritize passive diffusion .
  • Acetylphenyl vs.
  • Thiophene Substitution Position : A 2-carboxylate (target) vs. 3-carboxylate () may dictate spatial compatibility with target proteins, influencing selectivity .

Biological Activity

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate, identified by CAS number 941893-11-4, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N2O5S2C_{22}H_{21}N_{2}O_{5}S_{2}, with a molecular weight of approximately 476.5 g/mol. The compound features a thiophene ring substituted with a piperazine moiety, which is known for its diverse biological activities.

1. Antinociceptive Properties

Research indicates that compounds similar to this compound exhibit antinociceptive effects. For instance, studies on related piperazine derivatives have shown their efficacy in elevating nociceptive thresholds in animal models of pain, particularly diabetic neuropathy . These findings suggest that the compound might share similar analgesic properties.

2. Antioxidant Activity

The antioxidant capacity of related compounds has been assessed using various assays, including the DPPH radical scavenging method. Results from these studies demonstrate that certain piperazine derivatives possess significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related damage in biological systems . While specific data on this compound's antioxidant activity is limited, its structural similarities to known antioxidants warrant further investigation.

The mechanisms underlying the biological activities of this compound likely involve modulation of neurotransmitter systems and inhibition of oxidative stress pathways. Piperazine derivatives often interact with serotonin and dopamine receptors, which may contribute to their analgesic effects.

Case Study: Analgesic Effects in Diabetic Neuropathy

In a study examining the effects of related piperazine compounds on diabetic neuropathic pain, it was found that these compounds could significantly lower pain sensitivity without inducing cytotoxicity or affecting metabolic parameters such as glucose utilization and lipid accumulation . This highlights the potential therapeutic benefits of this compound in managing chronic pain conditions.

Data Table: Summary of Biological Activities

Activity Description Reference
AntinociceptiveElevates nociceptive thresholds in pain models
AntioxidantPotential antioxidant properties assessed via DPPH assay
CytotoxicityDemonstrated lack of cytotoxic effects in cell cultures

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